molecular formula C12H7NO4S B11972145 2-Nitrodibenzothiophene 5,5-dioxide CAS No. 72469-59-1

2-Nitrodibenzothiophene 5,5-dioxide

Katalognummer: B11972145
CAS-Nummer: 72469-59-1
Molekulargewicht: 261.25 g/mol
InChI-Schlüssel: RKNBFSKANRFUQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitrodibenzothiophene 5,5-dioxide is an organic compound with the molecular formula C12H7NO4S It is a derivative of dibenzothiophene, where the sulfur atom is oxidized to a sulfone group and a nitro group is attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrodibenzothiophene 5,5-dioxide typically involves the nitration of dibenzothiophene followed by oxidation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitrodibenzothiophene 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: 2-Aminodibenzothiophene 5,5-dioxide.

    Substitution: Various substituted dibenzothiophenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Nitrodibenzothiophene 5,5-dioxide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under different conditions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Nitrodibenzothiophene 5,5-dioxide depends on its specific application. In biological systems, it may interact with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets. The sulfone group provides stability and resistance to metabolic degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrodibenzothiophene: Lacks the sulfone group, making it less stable and less resistant to oxidation.

    Dibenzothiophene 5,5-dioxide: Lacks the nitro group, resulting in different reactivity and applications.

    2,7-Dinitrodibenzothiophene 5,5-dioxide:

Uniqueness

2-Nitrodibenzothiophene 5,5-dioxide is unique due to the presence of both a nitro group and a sulfone group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

72469-59-1

Molekularformel

C12H7NO4S

Molekulargewicht

261.25 g/mol

IUPAC-Name

2-nitrodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H7NO4S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18(12,16)17/h1-7H

InChI-Schlüssel

RKNBFSKANRFUQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.